Anhydroophiobolin A

Description

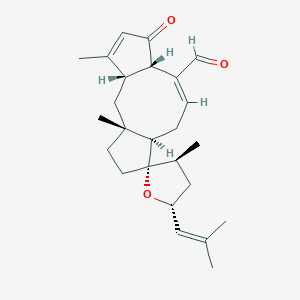

Structure

3D Structure

Properties

IUPAC Name |

(1'R,2S,3S,3'S,5R,7'S,8'E,11'R)-1',3,4'-trimethyl-5-(2-methylprop-1-enyl)-6'-oxospiro[oxolane-2,12'-tricyclo[9.3.0.03,7]tetradeca-4,8-diene]-8'-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34O3/c1-15(2)10-19-12-17(4)25(28-19)9-8-24(5)13-20-16(3)11-21(27)23(20)18(14-26)6-7-22(24)25/h6,10-11,14,17,19-20,22-23H,7-9,12-13H2,1-5H3/b18-6-/t17-,19-,20+,22+,23+,24+,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDYSLOGZXCWLSL-CWPAWFJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(OC12CCC3(C2CC=C(C4C(C3)C(=CC4=O)C)C=O)C)C=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H](O[C@@]12CC[C@]3([C@H]2C/C=C(\[C@@H]4[C@H](C3)C(=CC4=O)C)/C=O)C)C=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Anhydroophiobolin A: A Comprehensive Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhydroophiobolin A, a sesterterpenoid phytotoxin, has garnered significant interest within the scientific community due to its diverse biological activities. This document provides an in-depth overview of the natural sources of this compound, primarily focusing on its fungal producers. It further outlines detailed experimental protocols for its isolation and purification, presenting quantitative data in a structured format for ease of comparison. This guide is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, mycology, and drug discovery.

Natural Sources of this compound

This compound is a naturally occurring derivative of Ophiobolin A, a member of the large family of ophiobolin sesterterpenoids. These compounds are predominantly produced by a variety of phytopathogenic and endophytic fungi. While Ophiobolin A is more widely reported, this compound is often co-isolated with it.

The primary fungal sources identified for ophiobolins, and by extension potential sources of this compound, belong to the genera Bipolaris, Aspergillus, and Cytospora.

Table 1: Fungal Sources of Ophiobolin-Type Sesterterpenoids

| Fungal Species | Type | Notes |

| Bipolaris oryzae | Phytopathogenic | A well-documented producer of Ophiobolin A. This compound can be a co-metabolite or a chemical conversion product.[1] |

| Aspergillus section Usti | Endophytic/Saprophytic | Strains within this section have been shown to produce a variety of ophiobolins, including Ophiobolin C, H, K, and 6-epiophiobolins.[1] |

| Cytospora rhizophorae | Endophytic | This fungus, isolated from Gynochthodes officinalis, has been found to produce novel ophiobolin-type sesterterpenoids.[1] |

It is important to note that the production of specific ophiobolin analogs, including this compound, can be highly dependent on the fungal strain, culture conditions (media composition, pH, temperature, aeration), and fermentation time.

Isolation and Purification of this compound

The isolation of this compound from fungal cultures typically involves a multi-step process encompassing extraction, solvent partitioning, and chromatographic separation. The following protocol is a generalized methodology based on common practices for isolating ophiobolin-type compounds.

Fermentation and Extraction

The initial step involves the cultivation of the producing fungal strain in a suitable liquid or solid-state fermentation medium. Following an adequate incubation period to allow for secondary metabolite production, the fungal biomass and culture broth are harvested.

Experimental Workflow for Fungal Fermentation and Extraction

Caption: General workflow for fungal fermentation and initial extraction.

Detailed Protocol:

-

Fermentation: Cultivate the selected fungal strain (e.g., Bipolaris oryzae) in a suitable liquid medium (e.g., Potato Dextrose Broth) or on a solid substrate (e.g., rice medium) for a period of 14-21 days at 25-28°C.

-

Extraction:

-

For liquid cultures, separate the mycelium from the culture broth by filtration. Extract the filtrate with an equal volume of ethyl acetate three times. Extract the mycelial mass with ethyl acetate after homogenization.

-

For solid cultures, dry the fermented substrate, grind it to a powder, and extract exhaustively with ethyl acetate at room temperature.

-

-

Concentration: Combine all ethyl acetate extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

Chromatographic Purification

The crude extract, containing a mixture of metabolites, is then subjected to various chromatographic techniques to isolate this compound.

Experimental Workflow for Chromatographic Purification

Caption: Multi-step chromatographic purification of this compound.

Detailed Protocol:

-

Silica Gel Column Chromatography:

-

Subject the crude extract to silica gel column chromatography.

-

Elute the column with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate (e.g., n-hexane:ethyl acetate, 9:1 to 1:1).

-

-

Fraction Analysis:

-

Collect fractions and analyze them by Thin-Layer Chromatography (TLC) using a suitable mobile phase (e.g., chloroform:methanol, 95:5).

-

Visualize the spots under UV light or by staining with an appropriate reagent (e.g., ceric sulfate).

-

-

Semi-preparative HPLC:

-

Pool the fractions containing the compound of interest and subject them to semi-preparative High-Performance Liquid Chromatography (HPLC) for final purification.[1]

-

A C18 column is commonly used with a mobile phase such as methanol:water or acetonitrile:water.

-

Monitor the elution profile using a UV detector.

-

-

Crystallization: The purified this compound can be crystallized from a suitable solvent system (e.g., methanol/water) to obtain a pure crystalline solid.

Physicochemical and Spectroscopic Data

The identity and purity of the isolated this compound are confirmed by various spectroscopic methods.

Table 2: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₂₅H₃₆O₃ |

| Molecular Weight | 384.55 g/mol |

| Melting Point | 134-135 °C[2] |

| ¹H NMR (CDCl₃) | Characteristic signals for olefinic protons, methyl groups, and protons adjacent to oxygenated carbons. |

| ¹³C NMR (CDCl₃) | Resonances corresponding to carbonyl carbons, olefinic carbons, and aliphatic carbons. |

| Mass Spectrometry (MS) | m/z [M]+ corresponding to the molecular weight. |

| Infrared (IR) | Absorption bands for hydroxyl and carbonyl functional groups. |

Chemical Conversion from Ophiobolin A

This compound can also be obtained through the chemical conversion of Ophiobolin A. This is typically achieved through a dehydration reaction.

Logical Relationship of Chemical Conversion

References

An In-depth Technical Guide to the Anhydroophiobolin A Biosynthesis Pathway in Fungi

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ophiobolins are a class of sesterterpenoid natural products produced by various filamentous fungi, notably from the genera Aspergillus and Bipolaris. These compounds exhibit a wide range of biological activities, including phytotoxic, antimicrobial, and cytotoxic properties, making them attractive targets for drug discovery and development. Anhydroophiobolin A, a derivative of ophiobolin A, is a significant phytotoxin and possesses notable bioactivities. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the key enzymatic steps, the genetic machinery, and relevant experimental methodologies. While significant progress has been made in elucidating the general ophiobolin pathway, the precise enzymatic mechanism for the formation of this compound remains an area of active investigation.

Introduction to this compound

This compound is a sesterterpenoid characterized by a 5-8-5 tricyclic carbon skeleton, which is a hallmark of the ophiobolin family. Structurally, it is distinguished from ophiobolin A by the presence of a double bond at the C3 position, resulting from a formal dehydration. This structural modification influences its biological activity. This compound, along with other ophiobolins, is produced by phytopathogenic fungi such as Bipolaris sorghicola, the causal agent of Johnson grass blight, and has been isolated from cultures of Cochliobolus heterostrophus[1]. The potent phytotoxicity and other biological activities of this compound underscore the importance of understanding its biosynthetic origins for potential applications in agriculture and medicine.

The Core Ophiobolin Biosynthetic Pathway

The biosynthesis of this compound is intrinsically linked to the general ophiobolin pathway. The initial steps leading to the core ophiobolin skeleton are relatively well-understood and involve a conserved set of enzymes encoded by the obl gene cluster. This cluster has been identified in several ophiobolin-producing fungi, including species of Bipolaris and Aspergillus[2].

Formation of the Sesterterpenoid Backbone: Ophiobolin F

The obl Gene Cluster

The obl biosynthetic gene cluster typically contains the core genes essential for the initial steps of ophiobolin synthesis. The key genes and their putative functions are:

-

oblA : Encodes the bifunctional ophiobolin F synthase , the cornerstone of the pathway.

-

oblB : Encodes a cytochrome P450 monooxygenase , responsible for subsequent oxidative modifications of the ophiobolin skeleton.

-

oblC : Encodes an oxidoreductase , often a flavin-dependent oxidase, which can be involved in further modifications of the side chain. In some species, this gene is not located within the main cluster[7].

-

oblD : Encodes a putative transporter protein , which may be involved in exporting the toxic ophiobolins out of the fungal cell[7].

The Path to this compound: A Putative Dehydration

Following the formation of the initial ophiobolin skeleton, a series of oxidative modifications occur. The P450 monooxygenase encoded by oblB is known to be involved in the conversion of ophiobolin F to other intermediates, such as ophiobolin C[8]. The subsequent steps leading to ophiobolin A involve further hydroxylations, likely catalyzed by other P450 enzymes that may or may not be part of the core obl cluster.

The final step in the formation of This compound from ophiobolin A is a dehydration reaction at the C3 position. To date, a specific enzyme responsible for this dehydration has not been definitively identified or characterized. There are two main hypotheses for this transformation:

-

Enzymatic Dehydration: A yet-to-be-identified dehydratase, possibly a P450 enzyme with an unusual catalytic activity or another type of hydratase/dehydratase, could be responsible for this step. Such an enzyme might be encoded within a more extended ophiobolin gene cluster or at a distant genomic locus.

-

Spontaneous Dehydration: It is also plausible that the dehydration of the tertiary alcohol at C3 of ophiobolin A occurs spontaneously under specific physiological conditions within the fungal cell or during extraction, although the consistent isolation of this compound from fungal cultures suggests a controlled process.

Further research, including targeted gene knockout studies and in vitro enzymatic assays with purified enzymes from Bipolaris sorghicola or other this compound producers, is required to elucidate the precise mechanism of this final step.

Quantitative Data

Quantitative data on the production of this compound is scarce in the literature. Most studies focus on the major ophiobolin analogues or on optimizing the production of the precursor, ophiobolin F, in heterologous hosts. The table below summarizes the available, albeit limited, quantitative information.

| Compound | Producing Organism | Titer/Yield | Culture Conditions | Reference |

| Ophiobolin F | Saccharomyces cerevisiae (engineered) | 5.1 g/L | Whole-cell biotransformation with ethanol and fatty acids | [3] |

| Ophiobolin U | Saccharomyces cerevisiae (engineered) | 128.9 mg/L | Whole-cell biotransformation | [3] |

| Ophiobolin C | Aspergillus ustus | ~200 mg/L | Not specified | [8] |

| This compound | Bipolaris sorghicola | Not reported | Not reported | [1] |

Experimental Protocols

This section provides generalized protocols for key experiments relevant to the study of the this compound biosynthesis pathway. These protocols are based on methodologies reported in the literature for other fungal secondary metabolite pathways and should be adapted for the specific fungal species and target enzymes.

Gene Knockout in Bipolaris species (CRISPR/Cas9 Method)

This protocol outlines a general workflow for targeted gene deletion to investigate the function of candidate genes in the this compound pathway.

Methodology:

-

sgRNA Design and Synthesis: Design single guide RNAs (sgRNAs) targeting the gene of interest (e.g., a putative dehydratase) using online tools. Synthesize the sgRNAs.

-

Cas9/sgRNA RNP Assembly: Assemble the Cas9/sgRNA ribonucleoprotein (RNP) complex by incubating purified Cas9 protein with the synthesized sgRNA.

-

Donor DNA Preparation: Amplify a selection marker cassette (e.g., hygromycin resistance) with flanking homology arms (40-60 bp) corresponding to the regions upstream and downstream of the target gene.

-

Fungal Protoplast Preparation: Grow the fungal strain (e.g., Bipolaris sorghicola) in liquid culture, harvest the mycelia, and treat with cell wall-degrading enzymes (e.g., driselase and snailase) to generate protoplasts.

-

Protoplast Transformation: Co-transform the fungal protoplasts with the pre-assembled Cas9/sgRNA RNP and the donor DNA template using a polyethylene glycol (PEG)-mediated method.

-

Selection of Transformants: Plate the transformed protoplasts on a regeneration medium containing hygromycin to select for successful transformants.

-

Verification of Gene Knockout: Isolate genomic DNA from the resistant colonies and confirm the gene deletion by PCR using primers flanking the target region and by Southern blot analysis.

-

Metabolite Analysis: Cultivate the confirmed knockout mutants and the wild-type strain under producing conditions. Extract the secondary metabolites and analyze by HPLC-MS to observe the absence of this compound or the accumulation of its precursor.

Heterologous Expression of Biosynthetic Genes in Aspergillus oryzae

This protocol describes the expression of candidate genes in a heterologous host to confirm their function.

Methodology:

-

Gene Amplification: Amplify the full-length cDNA of the target gene(s) (e.g., oblA, oblB, and the putative dehydratase gene) from the total RNA of the producing fungus.

-

Expression Vector Construction: Clone the amplified gene(s) into an Aspergillus expression vector under the control of a strong, inducible promoter (e.g., the α-amylase promoter).

-

Host Transformation: Transform the expression vector(s) into a suitable Aspergillus oryzae host strain.

-

Verification of Transformants: Select and verify the positive transformants by PCR.

-

Cultivation and Induction: Grow the recombinant A. oryzae strains in a suitable medium and induce gene expression.

-

Metabolite Extraction: Extract the secondary metabolites from the culture broth and mycelium.

-

Analysis: Analyze the extracts by HPLC-MS to detect the production of the expected ophiobolin intermediates or this compound.

In Vitro Enzyme Assay for Ophiobolin F Synthase

This protocol provides a general method for assessing the activity of the key enzyme, ophiobolin F synthase.

Methodology:

-

Protein Expression and Purification: Clone the oblA gene into an E. coli expression vector (e.g., pET28a) with a His-tag. Express the protein in E. coli and purify it using Ni-NTA affinity chromatography.

-

Enzyme Reaction: Set up the reaction mixture containing the purified enzyme, a suitable buffer (e.g., Tris-HCl with MgCl₂), and the substrates (IPP and DMAPP, or GFPP if available).

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

-

Product Extraction: Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

-

Analysis: Analyze the extracted products by GC-MS or LC-MS to identify the formation of ophiobolin F.

Future Directions and Conclusion

The biosynthesis of this compound presents an intriguing area of research with potential applications in both agriculture and medicine. While the core pathway for the ophiobolin skeleton is largely understood, the final steps leading to the diverse array of ophiobolin analogues, including this compound, require further investigation. The definitive identification and characterization of the putative dehydratase responsible for the formation of this compound is a key missing piece of the puzzle. Future work should focus on:

-

Genome mining of this compound-producing fungi to identify candidate dehydratase genes within or outside the obl cluster.

-

Functional characterization of these candidate genes through gene knockout and heterologous expression studies.

-

In vitro reconstitution of the later stages of the pathway to confirm the function of the identified enzymes.

-

Metabolic engineering of fungal or yeast strains to overproduce this compound for further biological evaluation.

A complete understanding of the this compound biosynthesis pathway will not only provide fundamental insights into fungal secondary metabolism but also pave the way for the biotechnological production of this and other valuable bioactive compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Comparative Genomics Reveals Conserved Ophiobolin Biosynthetic Gene Cluster and Necrotrophic Adaptation in Bipolaris oryzae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. De novo production of bioactive sesterterpenoid ophiobolins in Saccharomyces cerevisiae cell factories - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sesterterpene ophiobolin biosynthesis involving multiple gene clusters in Aspergillus ustus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sesterterpene ophiobolin biosynthesis involving multiple gene clusters in Aspergillus ustus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Biosynthesis and Transport of Ophiobolins in Aspergillus ustus 094102 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Anhydroophiobolin A chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydroophiobolin A is a sesterterpenoid natural product belonging to the ophiobolin family, a class of metabolites produced by various fungal species, notably of the Bipolaris genus.[1][2] These compounds have garnered significant interest within the scientific community due to their diverse and potent biological activities. This compound, a dehydrated analog of ophiobolin A, exhibits a broad spectrum of effects, including cytotoxic, herbicidal, nematicidal, antibacterial, and antifungal properties.[1][3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activities, and mechanism of action of this compound, along with detailed experimental protocols relevant to its study.

Chemical Structure and Properties

This compound possesses a complex tricyclic 5-8-5 fused ring system characteristic of the ophiobolin class. Its chemical formula is C25H34O3, with a molecular weight of approximately 382.54 g/mol .[1][5]

Chemical Structure:

(2’S,3’S,3aR,5’R,6aS,9aS,10aR)-2,3a,4,4′,5′,6a,7,9a,10,10a-Decahydro-3′,9,10a-trimethyl-5′-(2-methyl-1-propen-1-yl)-7-oxospiro[dicyclopenta[a,d]cyclooctene-3(1H),2′(3′H)-furan]-6-carboxaldehyde [2][3]

Synonyms: Anhydrocochliobolin A, 3-Anhydroophiobolin A[1][2] CAS Number: 6026-65-9[1][2][3][5]

A 2D representation of the chemical structure of this compound is provided below:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | References |

| Molecular Formula | C25H34O3 | [1][2][3][5] |

| Molecular Weight | 382.54 g/mol | [5] |

| Appearance | White solid | |

| Purity | >95% (by HPLC) | [3][4] |

| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol | [1][2] |

| Storage Temperature | -20°C for long-term storage | [1][2] |

| Stability | Stable for at least 4 years at -20°C | [2] |

Biological Activities

This compound demonstrates a wide array of biological activities, making it a molecule of interest for potential applications in medicine and agriculture. A summary of its key activities with available quantitative data is provided below.

| Activity | Target/Assay | Measurement | Value | References |

| Cytotoxicity | HepG2 (Human liver cancer cell line) | IC50 | 55.7 µM | [2] |

| K562 (Human leukemia cell line) | IC50 | 39.5 µM | [2] | |

| Photosynthesis Inhibition | Chlorella | IC50 | 77 µM | [5][6] |

| Spinach | IC50 | 14 µM | [5][6] | |

| Herbicidal Activity | Green foxtail (Setaria viridis) - Leaf puncture assay | Lesion diameter | 2-3 mm at 0.5 mg/mL | |

| Green foxtail (Setaria viridis) - Leaf puncture assay | Lesion diameter | 1-2 mm at 0.1 mg/mL | ||

| Nematicidal Activity | Not specified | Not specified | Broad activity reported | [1][3][4] |

| Antibacterial Activity | Not specified | Not specified | Broad activity reported | [1][3][4] |

| Antifungal Activity | Not specified | Not specified | Broad activity reported | [1][3][4] |

Mechanism of Action: Calmodulin Inhibition

The primary mechanism of action for the ophiobolin family of compounds, including this compound, is the inhibition of calmodulin (CaM).[7][8] Calmodulin is a ubiquitous, highly conserved calcium-binding protein that plays a crucial role as a primary transducer of Ca2+ signaling in eukaryotic cells. Upon binding to Ca2+, calmodulin undergoes a conformational change, enabling it to interact with and modulate the activity of a wide range of downstream target proteins. These target proteins are involved in numerous cellular processes, including cell cycle regulation, proliferation, apoptosis, and signal transduction.

Ophiobolins, including Ophiobolin A and its analogue this compound, have been shown to bind to calmodulin, thereby preventing its interaction with its target enzymes.[7][8] This inhibition disrupts the normal Ca2+/calmodulin-dependent signaling pathways. Studies have indicated that this compound is a less potent inhibitor of calmodulin compared to Ophiobolin A.[8] The disruption of these fundamental cellular processes by this compound likely underlies its observed cytotoxic, herbicidal, and other biological activities.

Calmodulin Signaling Pathway and Inhibition by this compound

The following diagram illustrates the central role of calmodulin in cellular signaling and how this compound interferes with this pathway.

References

- 1. agscientific.com [agscientific.com]

- 2. caymanchem.com [caymanchem.com]

- 3. scbt.com [scbt.com]

- 4. This compound suppliers USA [americanchemicalsuppliers.com]

- 5. This compound|CAS 6026-65-9|DC Chemicals [dcchemicals.com]

- 6. This compound Datasheet DC Chemicals [dcchemicals.com]

- 7. Role of Calmodulin Inhibition in the Mode of Action of Ophiobolin A - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ophiobolin A. A natural product inhibitor of calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]

Anhydroophiobolin A: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydroophiobolin A is a sesterterpenoid natural product belonging to the ophiobolin family. These compounds are metabolites produced by various fungal species, notably those from the Bipolaris (formerly Helminthosporium) genus. This compound, a dehydrated analog of ophiobolin A, has garnered significant interest within the scientific community due to its broad spectrum of biological activities. This technical guide provides an in-depth overview of this compound, focusing on its physicochemical properties, biological effects, mechanism of action, and relevant experimental protocols.

Physicochemical Properties

This compound is characterized by a unique 5-8-5 tricyclic carbon skeleton. Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 6026-65-9 | |

| Molecular Formula | C₂₅H₃₄O₃ | |

| Molecular Weight | 382.53 g/mol |

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, including phytotoxic, cytotoxic, antimicrobial, and nematocidal effects. A summary of the available quantitative data is presented below.

Cytotoxic Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |

| HepG2 | Hepatocellular Carcinoma | 55.7 | |

| K562 | Chronic Myelogenous Leukemia | 39.5 |

Note: Data for a broader range of cancer cell lines for this compound is limited in the reviewed literature. However, a related compound, 6-epi-Ophiobolin A, has shown cytotoxicity against human colon adenocarcinoma (HCT-8), liver cancer (Bel-7402), gastric cancer (BGC-823), lung adenocarcinoma (A549), and ovarian adenocarcinoma (A2780) cells[1][2].

Phytotoxic Activity

This compound is recognized as a potent phytotoxin. In studies comparing various ophiobolins isolated from Bipolaris setariae, this compound was identified as the most phytotoxic, causing necrotic lesions on the leaves of green foxtail (Setaria viridis)[1][2]. A synergistic phytotoxic effect was observed when this compound was combined with 6-epi-ophiobolin A[1][2].

Antimicrobial and Nematocidal Activity

While this compound is reported to have antibacterial, antifungal, and nematocidal properties, specific quantitative data such as Minimum Inhibitory Concentrations (MICs) and EC₅₀/LC₅₀ values are not extensively detailed in the available literature. However, the ophiobolin class of compounds, in general, is known to inhibit ivermectin binding in the nematode Caenorhabditis elegans, suggesting a potential mechanism for their nematocidal activity[3].

Mechanism of Action: Calmodulin Inhibition

The primary molecular target of this compound and other ophiobolins is calmodulin (CaM), a highly conserved calcium-binding protein that plays a pivotal role in numerous cellular signal transduction pathways.

This compound acts as an irreversible inhibitor of calmodulin. This inhibition is more potent in the presence of calcium ions (Ca²⁺). The interaction is believed to involve a covalent modification of the calmodulin protein. While this compound is a less potent calmodulin inhibitor than its analog Ophiobolin A, this mechanism is central to its biological effects.

The inhibition of calmodulin by this compound disrupts the downstream signaling pathways that are dependent on CaM activation. Calmodulin is a key regulator of a vast array of enzymes and proteins, including protein kinases, phosphatases, and phosphodiesterases. By inhibiting calmodulin, this compound can interfere with numerous cellular processes, including cell proliferation, apoptosis, and metabolism, which likely contributes to its cytotoxic and other biological activities.

Experimental Protocols

Isolation and Purification of this compound from Bipolaris setariae

The following is a generalized workflow for the isolation and purification of this compound from fungal cultures.

A detailed protocol would involve the following steps:

-

Fungal Culture and Fermentation: Bipolaris setariae is cultured on a solid rice medium for a specified period to allow for the production of secondary metabolites.

-

Extraction: The fermented rice medium is repeatedly extracted with an organic solvent such as ethyl acetate to isolate the crude secondary metabolites.

-

Concentration: The solvent from the combined extracts is removed under reduced pressure to yield a crude extract.

-

Column Chromatography: The crude extract is subjected to silica gel column chromatography.

-

Fractionation: The column is eluted with a solvent gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient) to separate the components of the crude extract into fractions.

-

Further Purification: Fractions containing this compound are further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of a compound.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

General Protocol:

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound (typically in a serial dilution) and a vehicle control (e.g., DMSO).

-

Incubation: The plate is incubated for a specific period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A sterile MTT solution is added to each well, and the plate is incubated for a further 2-4 hours to allow for formazan crystal formation.

-

Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated for each concentration of this compound relative to the vehicle control. The IC₅₀ value is then determined from the dose-response curve.

Conclusion

This compound is a fungal metabolite with a diverse range of biological activities, underpinned by its potent inhibition of calmodulin. Its cytotoxic and phytotoxic properties make it a compound of interest for the development of new therapeutic agents and herbicides. Further research is warranted to fully elucidate the therapeutic potential of this compound, including more extensive studies on its in vivo efficacy, safety profile, and the precise downstream consequences of calmodulin inhibition in different biological contexts. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate this promising natural product.

References

Anhydroophiobolin A: A Comprehensive Technical Review of its History, Biological Activity, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydroophiobolin A is a naturally occurring sesterterpenoid belonging to the ophiobolin family of fungal metabolites. First identified as a dehydrated analog of the more extensively studied Ophiobolin A, this compound has garnered interest for its diverse biological activities.[1] Possessing a characteristic 5-8-5 tricyclic carbon skeleton, this compound is produced by various phytopathogenic fungi, notably species from the Bipolaris (formerly Cochliobolus) genus.[2][3] This technical guide provides a comprehensive review of the existing literature on this compound, detailing its history, physicochemical properties, biological effects, and putative mechanisms of action. The information is intended to serve as a valuable resource for researchers in natural product chemistry, drug discovery, and related scientific fields.

History and Discovery

The history of this compound is intrinsically linked to that of its parent compound, Ophiobolin A, which was the first sesterterpenoid to be isolated and characterized. This compound is often found alongside other ophiobolins in the fermentation broths of fungi such as Cochliobolus heterostrophus and Bipolaris oryzae.[3][4]

An important historical note for researchers is the clarification of its stereochemistry. Prior to 1984, scientific literature references to "anhydroophiobolin" likely refer to Anhydroepiophiobolin A, an epimer at the C6 position. It was later recognized that this compound is a distinct, though often minor, component that can readily epimerize to the more stable Anhydroepiophiobolin A.[5]

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 6026-65-9 | [2][3] |

| Molecular Formula | C25H34O3 | [2][3] |

| Molecular Weight | 382.5 g/mol | [2][3] |

| Appearance | Solid | [3] |

| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol | [2][3] |

| Synonyms | Anhydrocochliobolin A, 3-Anhydroophiobolin A | [3] |

Biological Activities and Quantitative Data

This compound exhibits a broad spectrum of biological activities, including cytotoxic, phytotoxic, antibacterial, antifungal, and nematocidal effects.[2] However, quantitative data for many of these activities are limited in the literature compared to Ophiobolin A.

Cytotoxic Activity

This compound has demonstrated cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from available studies are summarized below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HepG2 | Hepatocellular Carcinoma | 55.7 | [3][6] |

| K562 | Chronic Myelogenous Leukemia | 39.5 | [3][6] |

Phytotoxic Activity

This compound is a potent phytotoxin.[1] Studies on green foxtail (Setaria viridis) have shown it to be the most phytotoxic among several tested ophiobolins.[7] A synergistic phytotoxic effect was observed when this compound was combined with 6-epi-ophiobolin A.[5]

| Plant Species | Assay | Effect | Reference |

| Green foxtail (Setaria viridis) | Leaf-puncture and intact leaf assay | Strong phytotoxicity, lesion formation | [7] |

| Chlorella | Photosynthesis inhibition | IC50 = 77 µM | [8] |

| Spinach | Photosynthesis inhibition | IC50 = 14 µM | [8] |

Antimicrobial and Nematocidal Activity

While this compound is reported to have antibacterial, antifungal, and nematocidal properties, specific quantitative data such as Minimum Inhibitory Concentration (MIC) or EC50/LC50 values are not extensively documented in the reviewed literature.[2] Its activity in these areas is generally described as part of the broad biological profile of the ophiobolin family.

Mechanism of Action

Calmodulin Inhibition

The primary and most well-characterized mechanism of action for the ophiobolin family is the inhibition of calmodulin (CaM), a ubiquitous and essential calcium-binding protein that regulates numerous cellular processes.[4] this compound has been shown to be an inhibitor of calmodulin-activated cyclic nucleotide phosphodiesterase, although it is less potent in this regard than Ophiobolin A.[1][4] The inhibition of calmodulin by ophiobolins is irreversible and occurs in a Ca2+-dependent manner.[4] This interaction is believed to involve a covalent modification of the calmodulin protein.[4]

This compound inhibits the function of the Ca2+-Calmodulin complex.

Putative Effects on Oncogenic Signaling Pathways

While direct studies on the effects of this compound on specific signaling pathways are limited, research on the closely related Ophiobolin A provides insights into potential mechanisms. Ophiobolin A has been shown to simultaneously inhibit multiple oncogenic signaling pathways, and it is plausible that this compound may share some of these effects, albeit potentially with different potency.

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Ophiobolin A has been observed to inhibit this pathway.

Putative inhibition of the PI3K/Akt/mTOR pathway by this compound.

Ras/Raf/MEK/ERK Pathway: This cascade is a key regulator of cell proliferation and differentiation.

Putative inhibition of the Ras/Raf/MEK/ERK pathway by this compound.

CDK/Rb Pathway: This pathway governs the G1/S transition in the cell cycle.

Putative inhibition of the CDK/Rb pathway by this compound.

Disclaimer: The depicted signaling pathway inhibitions are based on the known activities of the closely related Ophiobolin A. Direct experimental evidence for this compound's effects on these specific pathways is currently limited. Further research is required to confirm these mechanisms.

Experimental Protocols

General Protocol for Isolation and Purification

The following is a generalized workflow for the isolation of ophiobolins, including this compound, from fungal cultures. Specific parameters may require optimization depending on the fungal strain and culture conditions.

Generalized workflow for the isolation of this compound.

Detailed Steps:

-

Fermentation: Cultivate the producing fungal strain (e.g., Bipolaris oryzae) in a suitable liquid medium.

-

Extraction: After a sufficient incubation period, separate the mycelia from the culture broth by filtration. Extract the filtrate with an organic solvent such as ethyl acetate.

-

Concentration: Evaporate the organic solvent under reduced pressure to obtain a crude extract.

-

Chromatographic Separation: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane and ethyl acetate) to separate components based on polarity.

-

Fraction Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify those containing compounds of interest.

-

Purification: Pool the relevant fractions and further purify by preparative high-performance liquid chromatography (HPLC) on a reverse-phase column (e.g., C18) to isolate pure this compound.

-

Structure Elucidation: Confirm the identity and purity of the isolated compound using spectroscopic methods such as NMR (1H, 13C) and mass spectrometry.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically in serial dilutions). Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion and Future Directions

This compound is a fungal metabolite with a range of biological activities, most notably cytotoxicity and phytotoxicity. Its primary mechanism of action is believed to be through the inhibition of calmodulin, a key regulator of numerous cellular functions. While its effects on major oncogenic signaling pathways are not as well-defined as those of its parent compound, Ophiobolin A, it remains a compound of interest for further investigation.

Future research should focus on several key areas:

-

Comprehensive Biological Profiling: Quantitative assessment of its antibacterial, antifungal, and nematocidal activities against a broad panel of organisms is needed.

-

Mechanism of Action Studies: Direct investigation into the effects of this compound on signaling pathways such as PI3K/Akt/mTOR, Ras/Raf/MEK/ERK, and CDK/Rb is crucial to understand its anticancer potential fully.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogs of this compound could lead to the identification of more potent and selective compounds.

-

In Vivo Efficacy: Preclinical studies in animal models are necessary to evaluate the therapeutic potential of this compound for various diseases, including cancer.

A deeper understanding of the biological activities and molecular targets of this compound will be instrumental in unlocking its potential for the development of new therapeutic agents.

References

- 1. Insights into the molecular properties underlying antibacterial activity of prenylated (iso)flavonoids against MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The calmodulin binding domain of the plasma membrane Ca2+ pump interacts both with calmodulin and with another part of the pump - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Caveolin-Induced Activation of the Phosphatidylinositol 3-Kinase/Akt Pathway Increases Arsenite Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Energetics of Calmodulin Domain Interactions with the Calmodulin Binding Domain of CaMKII - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing - PMC [pmc.ncbi.nlm.nih.gov]

Anhydroophiobolin A: A Comprehensive Technical Guide to its Biological Activity Spectrum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydroophiobolin A is a sesterterpenoid natural product belonging to the ophiobolin family, which are metabolites produced by various fungal species, notably of the Bipolaris and Aspergillus genera. Possessing a unique 5-8-5 tricyclic carbon skeleton, this compound has garnered significant interest within the scientific community due to its broad and potent spectrum of biological activities. This technical guide provides an in-depth overview of the multifaceted bioactivities of this compound, with a focus on its anticancer and antimicrobial properties. This document summarizes key quantitative data, details the experimental protocols used in seminal studies, and provides visual representations of its mechanisms of action to facilitate a comprehensive understanding for researchers and drug development professionals.

Physicochemical Properties

-

Molecular Formula: C₂₅H₃₄O₃

-

Molecular Weight: 382.5 g/mol

-

Appearance: Solid

-

Solubility: Soluble in methanol, ethanol, DMSO, and DMF.

Biological Activity Spectrum

This compound exhibits a wide range of biological effects, including potent anticancer and antimicrobial activities. Other reported activities include antifungal, herbicidal, and nematicidal properties. This guide will focus on the most extensively studied of these: its anticancer and antimicrobial effects.

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanisms underlying its anticancer activity include the induction of apoptosis and the disruption of key oncogenic signaling pathways.

Quantitative Data: In Vitro Cytotoxicity

The in vitro cytotoxic activity of this compound has been quantified against several human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values from a key study are summarized in the table below.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| HepG2 | Hepatocellular Carcinoma | 55.7 | [1][2] |

| K562 | Chronic Myelogenous Leukemia | 39.5 | [1][2] |

Mechanism of Action

The anticancer mechanism of this compound is multifaceted, involving the induction of programmed cell death (apoptosis) and the inhibition of critical cellular signaling pathways that govern cell proliferation and survival.

1. Induction of Apoptosis:

This compound has been shown to induce apoptosis in cancer cells. This is a crucial mechanism for its anticancer effect, as it leads to the controlled elimination of malignant cells.

2. Inhibition of Oncogenic Signaling Pathways:

Studies on the closely related compound, Ophiobolin A, have revealed the inhibition of multiple oncogenic signaling pathways, which are also likely targets of this compound. These include:

-

Ras/Raf/MEK/ERK Pathway: This pathway is a central regulator of cell proliferation, differentiation, and survival. Ophiobolin A has been shown to inhibit the phosphorylation of MEK and ERK, key components of this cascade, thereby blocking downstream signaling.

-

PI3K/AKT/mTOR Pathway: This pathway is crucial for cell growth, metabolism, and survival. Inhibition of this pathway is a key strategy in cancer therapy.

-

CDK/Rb Pathway: This pathway controls the cell cycle progression from the G1 to the S phase. Inhibition of this pathway leads to cell cycle arrest and prevents cancer cell proliferation.

3. Covalent Modification of Phosphatidylethanolamine (PE):

A novel mechanism of action for Ophiobolin A, likely shared by this compound, involves the covalent modification of phosphatidylethanolamine (PE), a key phospholipid component of cell membranes. This interaction leads to the formation of a pyrrole-containing adduct, which disrupts the integrity of the lipid bilayer, ultimately causing cell death.[3]

Signaling Pathway Diagrams

Figure 1: this compound inhibits the Ras/Raf/MEK/ERK signaling pathway.

Figure 2: Postulated inhibition of the PI3K/AKT/mTOR pathway by this compound.

Figure 3: Proposed mechanism of this compound on the CDK/Rb pathway.

Antimicrobial Activity

This compound has demonstrated notable activity against a range of bacteria, including clinically significant antibiotic-resistant strains.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.

| Bacterial Strain | Gram Stain | MIC (µg/mL) | Reference |

| Staphylococcus aureus (Methicillin-Resistant - MRSA) | Positive | 12.5 | [4][5] |

| Bacillus subtilis | Positive | 12.5 | [4][5] |

| Bacille Calmette-Guerin (BCG) | N/A (Acid-Fast) | 12.5 | [4][5] |

Mechanism of Action

The precise antimicrobial mechanism of this compound is not as extensively characterized as its anticancer effects. However, it is plausible that the disruption of cell membrane integrity through the covalent modification of phosphatidylethanolamine (PE), as observed in cancer cells, also plays a significant role in its antibacterial activity. This would lead to leakage of cellular contents and ultimately, bacterial cell death.

Other Biological Activities

Calmodulin Inhibition

Ophiobolin A, and to a lesser extent this compound, have been identified as inhibitors of calmodulin, a ubiquitous calcium-binding protein that regulates a multitude of cellular processes.[6][7] The inhibition is irreversible and more pronounced in the presence of calcium.[6][7] This interaction may contribute to the broad biological activity of these compounds.

Figure 4: this compound inhibits calmodulin, disrupting downstream signaling.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is a generalized procedure based on common practices for determining the IC₅₀ values of compounds against cancer cell lines.

-

Cell Seeding: Cancer cells (e.g., HepG2, K562) are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of appropriate culture medium.

-

Compound Treatment: After 24 hours of incubation to allow for cell attachment, the cells are treated with various concentrations of this compound (typically in a serial dilution) for 48-72 hours.

-

MTT Incubation: Following the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and the plates are incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

IC₅₀ Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol outlines a standard method for detecting apoptosis by flow cytometry.

-

Cell Treatment: Cells are treated with this compound at a concentration close to its IC₅₀ value for a specified period (e.g., 24 or 48 hours).

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

-

Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Signaling Pathway Proteins

This is a general protocol to assess the effect of this compound on the phosphorylation status of key signaling proteins.

-

Cell Lysis: Cells treated with this compound are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is blocked with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-ERK, total ERK, p-Akt, total Akt).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This is a standard protocol for determining the MIC of an antimicrobial agent.

-

Preparation of Inoculum: A standardized bacterial suspension (e.g., MRSA) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton broth).

-

Serial Dilution of Compound: this compound is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Control wells (no compound) are also included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible bacterial growth.

Conclusion

This compound is a promising natural product with a diverse and potent biological activity profile. Its significant anticancer and antimicrobial properties, coupled with its unique mechanisms of action involving the disruption of fundamental cellular processes, make it a compelling candidate for further investigation in drug discovery and development. This technical guide provides a foundational understanding of its biological activities, offering valuable insights for researchers dedicated to exploring the therapeutic potential of this fascinating sesterterpenoid. Further research is warranted to fully elucidate its mechanisms of action, evaluate its in vivo efficacy and safety, and explore its potential for clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. 3-Anhydro-6-hydroxy-ophiobolin A, a new sesterterpene inhibiting the growth of methicillin-resistant Staphylococcus aureus and inducing the cell death by apoptosis on K562, from the phytopathogenic fungus Bipolaris oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization and phytotoxicity of ophiobolins produced by Bipolaris setariae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of calmodulin inhibition in the mode of action of ophiobolin a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The anticancer natural product ophiobolin A induces cytotoxicity by covalent modification of phosphatidylethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Biological Activities of Sesterterpenoid-Type Ophiobolins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ophiobolin A. A natural product inhibitor of calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]

Anhydroophiobolin A: A Technical Overview of Its Mechanism of Action

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature extensively details the mechanism of action for the parent compound, Ophiobolin A. However, specific mechanistic studies on its derivative, Anhydroophiobolin A, are limited. This guide provides the available data for this compound and leverages the comprehensive research on Ophiobolin A as a predictive framework for its biological activities. It is inferred that this compound shares similar mechanisms but with potentially different potencies.

Executive Summary

This compound is a sesterterpenoid fungal metabolite and a derivative of the more extensively studied Ophiobolin A. While research specifically focused on this compound is sparse, existing data indicates it possesses cytotoxic properties against cancer cell lines. Its primary known mechanism of action, inherited from its parent compound, involves the inhibition of calmodulin, a key calcium-binding protein involved in numerous cellular signaling pathways. This document summarizes the known quantitative data for this compound and provides an in-depth look at the established mechanisms of Ophiobolin A, which are presumed to be largely applicable to its anhydro- derivative.

Quantitative Data for this compound

Currently, the publicly available quantitative data for this compound is primarily centered on its cytotoxic effects on specific cancer cell lines.

| Cell Line | Assay Type | IC50 (µM) | Reference |

| HepG2 (Human Liver Cancer) | Cytotoxicity Assay | 55.7 | [1][2] |

| K562 (Human Myelogenous Leukemia) | Cytotoxicity Assay | 39.5 | [1][2] |

Core Mechanism of Action: Insights from Ophiobolin A

The primary molecular target identified for the ophiobolin family, including this compound, is Calmodulin (CaM). This compound has been shown to be a less potent inhibitor of calmodulin compared to Ophiobolin A.

Calmodulin Inhibition

Calmodulin is a ubiquitous, calcium-binding messenger protein that plays a crucial role in regulating a vast array of cellular processes, including cell cycle progression, proliferation, and apoptosis. The inhibition of calmodulin by ophiobolins disrupts these essential signaling pathways, leading to cytotoxicity.

Diagram: Postulated this compound Interaction with Calmodulin

Caption: this compound is hypothesized to inhibit Calmodulin, disrupting downstream signaling and promoting apoptosis.

Anticancer Activity: Deduced Signaling Pathways from Ophiobolin A Studies

The anticancer effects of Ophiobolin A have been attributed to its ability to induce apoptosis and inhibit cell cycle progression through the modulation of several key signaling pathways. It is plausible that this compound exerts its cytotoxic effects through similar mechanisms.

Induction of Apoptosis

Ophiobolin A has been shown to induce apoptosis in various cancer cell lines. This programmed cell death is a critical mechanism for its anticancer activity. The induction of apoptosis is likely a consequence of calmodulin inhibition and the downstream dysregulation of survival signals.

Cell Cycle Arrest

Studies on related compounds suggest that interference with calmodulin can lead to cell cycle arrest, preventing cancer cells from proliferating.

Diagram: Hypothesized Signaling Pathway for this compound-Induced Cytotoxicity

Caption: Postulated mechanism where this compound leads to cancer cell death via calmodulin inhibition.

Experimental Protocols

The following are generalized protocols based on standard methodologies used to assess the cytotoxic and mechanistic properties of compounds like this compound.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).

-

Cell Seeding: Plate cancer cells (e.g., HepG2, K562) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (dissolved in a suitable solvent like DMSO) for 48-72 hours. Include a vehicle-only control.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using dose-response curve fitting software.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound at concentrations around the IC50 value for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation.

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Diagram: Experimental Workflow for Assessing this compound Activity

Caption: A generalized workflow for the in vitro evaluation of this compound's anticancer effects.

Future Directions

The current body of research on this compound is insufficient to fully elucidate its mechanism of action. Future studies should aim to:

-

Expand Cytotoxicity Screening: Test this compound against a broader panel of cancer cell lines to identify more sensitive targets.

-

Detailed Mechanistic Studies: Investigate the specific effects of this compound on cell cycle progression and the induction of apoptosis, including the analysis of key regulatory proteins.

-

Target Deconvolution: Employ techniques such as affinity chromatography or proteomics to identify other potential protein targets of this compound beyond calmodulin.

-

In Vivo Studies: Evaluate the antitumor efficacy and toxicity of this compound in animal models.

Conclusion

This compound demonstrates cytotoxic activity against human cancer cell lines, with IC50 values in the micromolar range. While its precise mechanism of action is not fully characterized, it is known to be a less potent inhibitor of calmodulin than its parent compound, Ophiobolin A. The detailed mechanistic insights from Ophiobolin A research, including the induction of apoptosis and cell cycle arrest, provide a strong foundation for predicting the pathways through which this compound exerts its effects. Further dedicated research is imperative to fully understand the therapeutic potential of this natural product.

References

Anhydroophiobolin A: A Deep Dive into Structure-Activity Relationships for Anticancer Drug Discovery

For Immediate Release

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of anhydroophiobolin A, a sesterterpenoid natural product with promising cytotoxic activities against various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound class. We will delve into the available quantitative data, detail relevant experimental protocols, and visualize the key signaling pathways implicated in its mechanism of action.

Core Structure and Biological Activity

This compound is a fungal metabolite characterized by a unique 5-8-5 tricyclic ring system. It is structurally related to the more extensively studied ophiobolin A. While sharing a common structural scaffold, subtle chemical differences between these compounds and their synthetic derivatives can lead to significant variations in their biological profiles.

Initial studies have demonstrated that this compound exhibits cytotoxic effects against several human cancer cell lines. For instance, it has reported IC50 values of 55.7 µM and 39.5 µM against HepG2 (hepatocellular carcinoma) and K562 (chronic myelogenous leukemia) cells, respectively.[1][2] Further investigations into its analogs, such as anhydroepiophiobolin A, have revealed comparable cytotoxicities against a panel of cancer cell lines, including A549 (lung), SKOV3 (ovarian), SK-MEL-2 (melanoma), XF498 (CNS), and HCT15 (colon) with IC50 values in the range of 1.6-1.9 µg/mL.

Structure-Activity Relationship (SAR) Studies

To date, comprehensive SAR studies focusing specifically on a broad range of this compound analogs are limited in the public domain. However, by comparing the activity of this compound with its close analogs, preliminary insights into the structural requirements for its cytotoxic activity can be gleaned. The following table summarizes the available quantitative data for this compound and a key analog.

| Compound Name | Structure | Cell Line | IC50 (µM) |

| This compound | [Insert Chemical Structure Image] | HepG2 | 55.7[1][2] |

| K562 | 39.5[1][2] | ||

| Anhydroepiophiobolin A | [Insert Chemical Structure Image] | HepG2 | 47.1 |

| K562 | 35.6 | ||

| A549, SKOV3, SK-MEL-2, XF498, HCT15 | 1.6-1.9 µg/mL |

Note: The chemical structures are represented by their names due to the inability to generate images. Researchers are encouraged to refer to chemical databases for visual representations.

The data suggests that the stereochemistry at certain positions may not dramatically alter the cytotoxic potency, as evidenced by the similar activity of this compound and its epimer, anhydroepiophiobolin A. Further research is critically needed to explore the impact of modifications at various positions of the this compound scaffold to establish a robust SAR profile.

Mechanism of Action and Signaling Pathways

While the precise mechanism of action for this compound is still under investigation, studies on the closely related ophiobolin A provide valuable insights. Ophiobolin A is known to interfere with multiple oncogenic signaling pathways, and it is plausible that this compound shares some of these mechanisms. The primary pathways implicated include:

-

PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Inhibition of this pathway can lead to apoptosis and a reduction in tumor growth.

-

Heat Shock Protein 90 (Hsp90) Inhibition: Hsp90 is a molecular chaperone that is crucial for the stability and function of numerous client proteins, many of which are oncoproteins. Inhibition of Hsp90 leads to the degradation of these client proteins, thereby disrupting cancer cell signaling and survival.

The following diagram illustrates a potential signaling pathway inhibited by this compound, based on the known targets of related compounds.

Experimental Protocols

The evaluation of the cytotoxic activity of this compound and its analogs is a critical step in SAR studies. The Sulforhodamine B (SRB) assay is a widely used and reliable method for this purpose.

Sulforhodamine B (SRB) Cytotoxicity Assay Protocol

This protocol is adapted from standard procedures for assessing cell viability.

1. Cell Plating:

-

Seed cells in a 96-well plate at a density of 5,000-20,000 cells per well in 200 µL of culture medium.

-

Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and growth.

2. Compound Treatment:

-

Prepare serial dilutions of this compound and its analogs in the appropriate solvent (e.g., DMSO).

-

Add the test compounds to the wells in triplicate. Include a vehicle control (solvent alone) and an untreated control.

-

Incubate the cells with the compounds for a predetermined period (e.g., 48 or 72 hours).

3. Cell Fixation:

-

Gently remove the culture medium.

-

Fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well.

-

Incubate the plate at 4°C for 1 hour.

4. Staining:

-

Wash the plates five times with slow-running tap water and allow them to air dry completely.

-

Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.

-

Incubate at room temperature for 30 minutes.

5. Washing and Solubilization:

-

Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

-

Allow the plates to air dry completely.

-

Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

-

Shake the plate on an orbital shaker for 10 minutes.

6. Absorbance Measurement:

-

Measure the absorbance at 510 nm using a microplate reader.

7. Data Analysis:

-

Subtract the background absorbance from the absorbance of the treated and control wells.

-

Calculate the percentage of cell growth inhibition for each compound concentration.

-

Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

The following diagram outlines the workflow of the SRB assay.

References

Anhydroophiobolin A: A Technical Guide to Its Discovery, Production, and Biological Mechanisms

An in-depth exploration of the sesterterpenoid Anhydroophiobolin A, detailing its discovery, the fungal organisms responsible for its production, and its mechanisms of action. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a naturally occurring sesterterpenoid, a class of C25 terpenoids, characterized by a distinctive 5-8-5 tricyclic ring system. It belongs to the ophiobolin family of phytotoxic metabolites. As a dehydrated analog of Ophiobolin A, this compound has garnered significant scientific interest due to its broad spectrum of biological activities, including potent antitumor, antifungal, antibacterial, and herbicidal properties. This technical guide provides a comprehensive overview of the discovery of this compound, its producing organisms, detailed experimental protocols for its study, and an in-depth look at its molecular mechanisms of action.

Discovery and Structural Elucidation

The history of this compound is intertwined with that of its parent compound, Ophiobolin A, which was first isolated in 1958. For a considerable period, particularly before 1984, this compound was often not distinguished from its C6 epimer, anhydroepiophiobolin A. Later studies clarified the distinct stereochemistry of these compounds.

The definitive structural elucidation of this compound was achieved through a combination of spectroscopic techniques.

Experimental Protocol: Structure Elucidation

A typical protocol for the structural characterization of this compound involves the following steps:

-

Isolation and Purification: this compound is first isolated from the crude extract of a producing fungal strain using chromatographic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is employed to determine the precise molecular weight and elemental composition of the purified compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is crucial for elucidating the complex three-dimensional structure. This includes:

-

1D NMR: ¹H and ¹³C NMR spectra provide initial information on the proton and carbon environments within the molecule.

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing the connectivity of adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[1]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for assembling the carbon skeleton and placing functional groups.[1][2]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, aiding in the determination of the relative stereochemistry of the molecule.

-

-

The collective data from these analyses allows for the unambiguous assignment of the structure of this compound.

Producing Organisms

This compound is a secondary metabolite produced by a variety of filamentous fungi, primarily from the phylum Ascomycota. The genus Bipolaris is a particularly prolific source of this compound.

| Fungal Genus | Representative Species | Other Ophiobolins Produced |

| Bipolaris | B. oryzae, B. sorghicola, B. setariae | Ophiobolin A, Ophiobolin B, Ophiobolin I |

| Cochliobolus | C. heterostrophus | 6-epi-3-anhydroophiobolin B |

| Aspergillus | A. ustus, A. flocculosus | Ophiobolin F, Ophiobolin K, Ophiobolin G |

| Drechslera | D. gigantea | Drophiobiolins A and B |

| Ulocladium | Ulocladium sp. | Ophiobolins P-T |

| Cephalosporium | Not specified | Not specified |

Experimental Protocols

Fungal Fermentation and Extraction

A general workflow for the production and extraction of this compound from a fungal source is outlined below.

Isolation and Purification by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for purifying this compound from the crude fungal extract.

Protocol:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water is commonly employed. Trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%) is often added to improve peak shape.

-

Gradient: A typical gradient might start with a lower concentration of acetonitrile, gradually increasing to elute compounds of increasing hydrophobicity. For example, a linear gradient from 10% to 100% acetonitrile over 30-40 minutes.

-

Flow Rate: A flow rate of 1-2 mL/min for an analytical column is standard.

-

Detection: UV detection at a wavelength around 240 nm is suitable for monitoring the elution of this compound.

-

Fraction Collection: Fractions are collected as peaks elute from the column, and these fractions are then analyzed for the presence and purity of the target compound.

Biological Activities and Quantitative Data

This compound exhibits a wide range of biological activities. The following tables summarize some of the available quantitative data.

Cytotoxic Activity

| Cell Line | Cancer Type | IC₅₀ (µM) |

| HepG2 | Human Liver Cancer | 55.7 |

| K562 | Human Myelogenous Leukemia | 39.5 |

| HCT-8 | Human Colon Adenocarcinoma | Data not specified |

| Bel-7402 | Human Liver Cancer | Data not specified |

| BGC-823 | Human Gastric Cancer | Data not specified |

| A549 | Human Lung Adenocarcinoma | Data not specified |

| A2780 | Human Ovarian Adenocarcinoma | Data not specified |

Antimicrobial Activity

| Organism | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive bacterium | 3.9 - 62.5 |

| Micrococcus luteus | Gram-positive bacterium | 31.5 - 62.5 |

| Pseudomonas aeruginosa | Gram-negative bacterium | 4.88 - 312 |

| Escherichia coli | Gram-negative bacterium | 4.88 - 312 |

| Candida albicans | Fungus | 4.88 - 312 |

Herbicidal Activity

| Plant Species | Activity |

| Green foxtail (Setaria viridis) | Strong phytotoxicity |

| Johnsongrass (Sorghum halepense) | Phytotoxic |

| Corn (Zea mays) | Phytotoxic |

| Sorghum (Sorghum bicolor) | Phytotoxic |

Mechanism of Action: Induction of Apoptosis

A primary mechanism underlying the cytotoxic activity of this compound is the induction of apoptosis, or programmed cell death. This process is orchestrated by a complex network of signaling pathways.

The Role of MAP Kinase Signaling

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the c-Jun N-terminal Kinase (JNK) and Extracellular signal-Regulated Kinase (ERK) pathways, are implicated in the apoptotic response to this compound.

Studies suggest that trichothecene mycotoxins, which share some mechanistic similarities with ophiobolins, can activate JNK and ERK pathways, which in turn can lead to apoptosis.[3] The activation of JNK can lead to the phosphorylation of transcription factors like c-Jun, which then upregulate the expression of pro-apoptotic genes.[4] The role of ERK in apoptosis is more complex, as it can have both pro- and anti-apoptotic effects depending on the cellular context.[3][5]

The Intrinsic Apoptotic Pathway

This compound is thought to trigger the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is regulated by the Bcl-2 family of proteins and executed by caspases.

This compound is proposed to alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to an increased Bax/Bcl-2 ratio.[6][7][8][9][10] This shift in balance promotes mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Activated caspase-9, in turn, cleaves and activates the executioner caspase-3, which orchestrates the dismantling of the cell, leading to apoptosis.[8][9][10]

Conclusion